molecular formula C18H27NO4 B5679646 (4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5679646
M. Wt: 321.4 g/mol
InChI Key: CHRSYSVWIKUEDA-GOSISDBHSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For compounds similar to "(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol," methods such as nucleophilic aromatic substitution and multi-component reactions are commonly employed. These strategies allow for the controlled introduction of functional groups and the construction of complex molecular architectures (Pietra & Vitali, 1972; Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure analysis of complex compounds includes studying their stereochemistry, conformational preferences, and electronic properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play critical roles in elucidating these characteristics. For compounds with a piperidine core, understanding the influence of substituents on the ring's conformation and reactivity is crucial (Henderson & Imrie, 2011).

Chemical Reactions and Properties

Piperidine derivatives, including those with complex substituents, engage in a variety of chemical reactions. These reactions can include electrophilic substitutions, reductions, and cyclization reactions, significantly influenced by the nature of the substituents attached to the piperidine ring. The reactivity patterns of these molecules can be leveraged in synthetic chemistry to create targeted compounds with desired properties (Strub et al., 2016).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are pivotal for its practical applications. These properties are determined by the compound's molecular structure and can be predicted or measured through various analytical techniques. For piperidine-based compounds, the introduction of specific substituents can significantly alter these properties, affecting their solubility and stability (Begum et al., 2020).

properties

IUPAC Name

1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2)13-19(10-9-18(17,21)14-22-3)16(20)12-23-11-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRSYSVWIKUEDA-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)COCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)COCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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